4-(5-Methylhex-4-en-2-yl)pyridine
Description
4-(5-Methylhex-4-en-2-yl)pyridine is a pyridine derivative featuring a branched alkenyl substituent (5-methylhex-4-en-2-yl) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .
Properties
CAS No. |
22253-28-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-(5-methylhex-4-en-2-yl)pyridine |
InChI |
InChI=1S/C12H17N/c1-10(2)4-5-11(3)12-6-8-13-9-7-12/h4,6-9,11H,5H2,1-3H3 |
InChI Key |
KHXLEVFGYBNMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylhex-4-en-2-yl)pyridine typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the alkylation of pyridine with 5-methylhex-4-en-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylhex-4-en-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(5-Methylhex-4-en-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving pyridine derivatives.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(5-Methylhex-4-en-2-yl)pyridine involves its interaction with specific molecular targets and pathways. Pyridine derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent at the 4-position significantly influences the compound’s physical, electronic, and biological properties. Below is a comparison with structurally related pyridine derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs) vs. Alkyl/Alkenyl Groups : Chlorinated or nitro-substituted pyridines (e.g., compounds in ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas alkyl/alkenyl-substituted derivatives (e.g., this compound) are expected to have lower melting points and higher lipophilicity .
- Bioactivity: Chlorinated pyridines show antimicrobial activity (e.g., MIC values against E. coli and S.
Electronic and Reactivity Comparison
Quantum chemical studies on pyridine derivatives provide insights into reactivity:
Frontier Molecular Orbital (FMO) Analysis
- Low chemical softness (s = 0.16 eV⁻¹) correlates with low electrophilicity and toxicity .
- Chlorinated Pyridines :
Global Reactivity Descriptors
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
